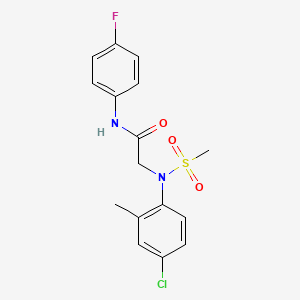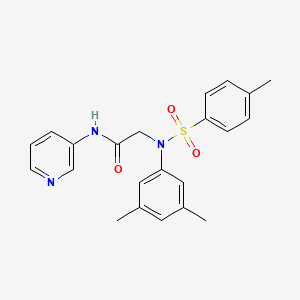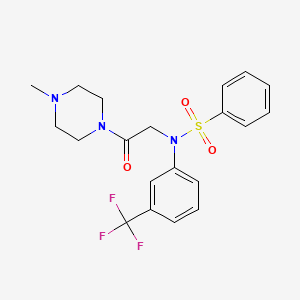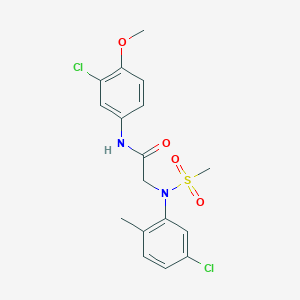
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Vue d'ensemble
Description
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the sulfonyl group.
Acylation: to form the acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide could have a range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of functional groups like the sulfonyl and acetamide moieties could play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide
- 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide
Uniqueness
The unique combination of the chloro, methylsulfonyl, and fluorophenyl groups in 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide may confer distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-11-9-12(17)3-8-15(11)20(24(2,22)23)10-16(21)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIRGPJEAWFKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide](/img/structure/B3464739.png)
![2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3464743.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3464748.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B3464754.png)
![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3464755.png)
![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3464761.png)

![2-[N-(3-CHLORO-4-METHOXYPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-2-YLMETHYL)ACETAMIDE](/img/structure/B3464778.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide](/img/structure/B3464835.png)

![ethyl 4-[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]piperazine-1-carboxylate](/img/structure/B3464849.png)
